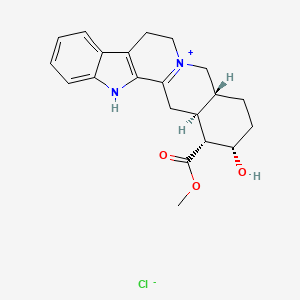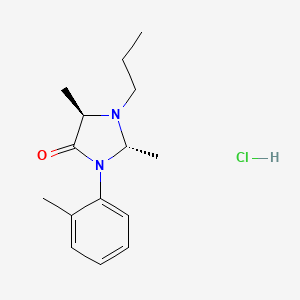
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride is a chemical compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylphenylamine, propylamine, and dimethyl ketone.
Formation of Imidazolidinone Ring: The starting materials undergo a series of condensation reactions to form the imidazolidinone ring. This step may involve the use of catalysts and specific reaction conditions, such as temperature and pH control.
Hydrochloride Salt Formation: The final step involves the conversion of the imidazolidinone compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
化学反応の分析
Types of Reactions
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand to study specific biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and solubility make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one: The non-hydrochloride form of the compound.
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrobromide: A similar compound with a different halide salt.
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;acetate: A similar compound with an acetate salt.
Uniqueness
The hydrochloride form of (2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one is unique due to its enhanced solubility and stability. These properties make it more suitable for certain applications, particularly in aqueous environments and industrial processes.
特性
分子式 |
C15H23ClN2O |
|---|---|
分子量 |
282.81 g/mol |
IUPAC名 |
(2S,5R)-2,5-dimethyl-3-(2-methylphenyl)-1-propylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-5-10-16-12(3)15(18)17(13(16)4)14-9-7-6-8-11(14)2;/h6-9,12-13H,5,10H2,1-4H3;1H/t12-,13+;/m1./s1 |
InChIキー |
SMFZDMNGNJNBPP-KZCZEQIWSA-N |
異性体SMILES |
CCCN1[C@@H](C(=O)N([C@H]1C)C2=CC=CC=C2C)C.Cl |
正規SMILES |
CCCN1C(C(=O)N(C1C)C2=CC=CC=C2C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
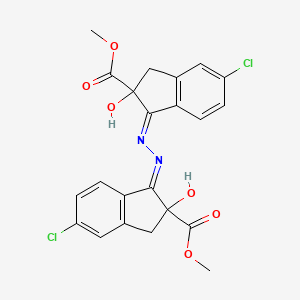
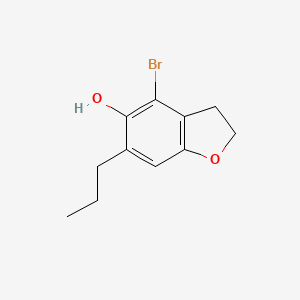
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
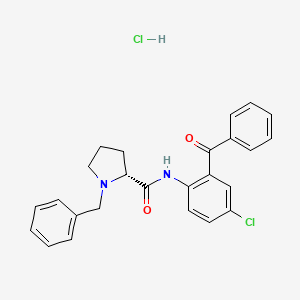
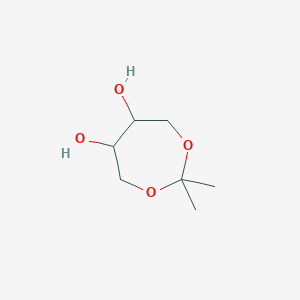
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)

![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
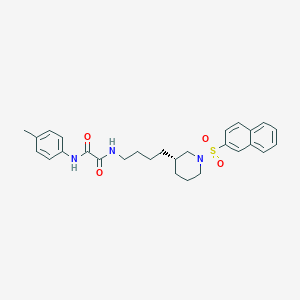
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
